5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one
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Overview
Description
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is a heterocyclic compound with a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by its unique triazole ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions in various diseases.
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, the compound disrupts the necroptosis pathway . Necroptosis is a form of cell death that is typically associated with inflammation and is implicated in various pathological conditions, including neurodegenerative diseases and cancers .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine: Similar structure but with an amine group instead of a ketone.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share the triazole ring but differ in the degree of saturation and substitution patterns.
Uniqueness
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-5(10)6-7-3-8-9(4)6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAMWJVGYKLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=NC=NN12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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